molecular formula C10H13N3O B3356522 1-[2-(Pyridazin-4-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 67077-29-6

1-[2-(Pyridazin-4-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B3356522
CAS No.: 67077-29-6
M. Wt: 191.23 g/mol
InChI Key: IHLACENSTMVLNL-UHFFFAOYSA-N
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Description

1-[2-(Pyridazin-4-yl)pyrrolidin-1-yl]ethan-1-one is a compound that features a pyrrolidine ring attached to a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Pyridazin-4-yl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of pyridazine derivatives with pyrrolidine. One common method includes the use of pyridazine-4-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with pyrrolidine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Pyridazin-4-yl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Pyridazin-4-yl)pyrrolidin-1-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Pyridazin-4-yl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The pyridazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Pyridazin-4-yl)pyrrolidin-1-yl]ethan-1-one is unique due to the combination of the pyrrolidine and pyridazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-(2-pyridazin-4-ylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-8(14)13-6-2-3-10(13)9-4-5-11-12-7-9/h4-5,7,10H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLACENSTMVLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2=CN=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545650
Record name 1-[2-(Pyridazin-4-yl)pyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67077-29-6
Record name 1-[2-(Pyridazin-4-yl)pyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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